Product packaging for Cobalt dioleate(Cat. No.:CAS No. 19192-71-3)

Cobalt dioleate

Cat. No.: B102380
CAS No.: 19192-71-3
M. Wt: 621.8 g/mol
InChI Key: LHEFLUZWISWYSQ-CVBJKYQLSA-L
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Description

Significance of Organometallic Cobalt Compounds in Contemporary Chemistry

Organometallic compounds, which contain direct bonds between carbon and a metal, serve as a bridge between organic and inorganic chemistry. solubilityofthings.com Cobalt, a first-row transition metal, exhibits a rich and diverse organometallic chemistry, accommodating a wide range of ligands from strong σ-donors to π-acid ligands. researchgate.net This versatility allows cobalt complexes to be crucial in numerous catalytic processes. nih.gov

In contemporary chemistry, the use of earth-abundant 3d metals like cobalt is a cost-effective and sustainable alternative to precious metals in catalysis. researchgate.netnih.gov Cobalt compounds are known to catalyze a variety of reactions, including hydroformylation, cycloadditions, C-H functionalization, and cross-coupling reactions. nih.govresearchgate.net For instance, cobalt catalysts play a vital role in the desulfurization of crude oil, a process critical for producing cleaner fuels. cobaltinstitute.org The ability of cobalt to exist in multiple oxidation states, from +3 to -1, provides a wide spectrum of reactivity for synthetic and catalytic purposes. researchgate.netwiley-vch.de

The significance of organometallic cobalt compounds extends to materials science, where they are used in the synthesis of high-performance alloys, magnets, and batteries. samaterials.com Furthermore, naturally occurring organometallic cobalt compounds, such as vitamin B12, highlight their biological relevance. researchgate.netwiley-vch.de

Historical Context of Metal Oleates in Industrial Catalysis

The use of metal-containing compounds as catalysts in industrial processes has a long history. iitm.ac.in One of the landmark discoveries in homogeneous catalysis was the hydroformylation reaction, or "oxo synthesis," discovered by Otto Roelen in 1938, which initially utilized a cobalt catalyst. wiley-vch.dechinesechemsoc.org This process is a prime example of the industrial application of transition metal catalysis for the production of bulk chemicals. chinesechemsoc.org

Metal soaps, including metal oleates, have historically been used as driers in paints and varnishes to accelerate the drying process through the oxidative cross-linking of unsaturated oils. While specific historical details on the initial use of cobalt oleate (B1233923) in industrial catalysis are not extensively documented in the provided search results, the broader context of metal carboxylates in catalysis is well-established. For instance, cobalt-catalyzed air oxidation has been a key process in the chemical industry. chinesechemsoc.org The study of metal oleates, including those of cobalt, has been ongoing for decades, with research focusing on their properties in various solvents and their role in different chemical reactions. jst.go.jp The development of catalysts based on transition metals, including cobalt, has been a continuous effort to improve efficiency and selectivity in industrial applications. researchgate.net

Scope and Research Trajectories of Cobalt Dioleate in Academic Domains

Current academic research on this compound is multifaceted, exploring its potential in various advanced applications. A significant area of investigation is its use as a precursor for the synthesis of cobalt-based nanoparticles. sal.lvaip.orgnih.gov The thermal decomposition of cobalt oleate is a common method for producing cobalt oxide (CoO) and metallic cobalt nanoparticles with controlled size and morphology. nih.govacs.orgrsc.org These nanoparticles have potential applications in biomedicine, data storage, and catalysis. aip.orgnih.gov

Researchers are also investigating the intricate role of oleic acid and the cobalt oleate complex in controlling the shape and properties of the resulting nanoparticles. rsc.orgresearchgate.net Studies have shown that the purity of the cobalt oleate precursor and the presence of additives can significantly influence the thermal decomposition process and the final nanostructure. acs.org

Furthermore, the catalytic properties of this compound and its derivatives are being explored. For example, cobalt-containing systems are being investigated for chemical mechanical polishing in the electronics industry. semanticscholar.org The unique viscosity effects of cobalt oleate in non-polar solvents also present an interesting area of study. wikipedia.org The ongoing research aims to understand the fundamental chemistry of this compound to unlock its full potential in materials science and catalysis. mpg.deresearchgate.net


Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H66CoO4 B102380 Cobalt dioleate CAS No. 19192-71-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

19192-71-3

Molecular Formula

C36H66CoO4

Molecular Weight

621.8 g/mol

IUPAC Name

cobalt(2+);(Z)-octadec-9-enoate

InChI

InChI=1S/2C18H34O2.Co/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-;

InChI Key

LHEFLUZWISWYSQ-CVBJKYQLSA-L

SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Co+2]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Co+2]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Co+2]

Other CAS No.

14666-94-5
19192-71-3

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Cobalt Dioleate

Direct Synthesis Approaches

Direct synthesis methods involve the direct reaction of a cobalt source with oleic acid. These approaches are often straightforward but can present challenges in purification and cost-effectiveness.

Reaction of Cobalt(II) Salts with Oleic Acid

The synthesis of cobalt dioleate can be achieved through the reaction of a cobalt(II) salt, such as cobalt(II) chloride hexahydrate, with oleic acid. rsc.orgrsc.org This method is a common pathway for producing metal carboxylates. The reaction typically involves dissolving the cobalt salt and oleic acid in a suitable solvent mixture. The stoichiometry of the reaction involves two oleate (B1233923) molecules coordinating to one cobalt(II) ion. evitachem.com While this method is direct, achieving high purity can be challenging, as unreacted oleic acid can be difficult to remove from the viscous product. google.com

Utilization of Metal Hydroxides with Oleic Acid

An alternative direct synthesis route involves an acid-base neutralization reaction between cobalt(II) hydroxide (B78521) and oleic acid. google.com This reaction is typically carried out in an alcohol-based solvent. The general equation for this type of reaction is: M(OH)n + nC₁₇H₃₃COOH → M(C₁₇H₃₃COO)n + nH₂O google.com

For cobalt(II), the reaction proceeds with cobalt(II) hydroxide. The water produced during the reaction can be removed by heating under a vacuum or by washing with anhydrous ethanol (B145695). google.com This method can be used to prepare a range of metal oleates, including those of cobalt, iron, and nickel. google.com A significant drawback of this approach is the difficulty in separating the viscous this compound product from any unreacted oleic acid. google.com

High-Temperature Synthesis via Metal Oxides and Oleic Acid

High-temperature synthesis offers another direct pathway, reacting a metal oxide with oleic acid. google.com The generalized reaction is: M₂Oₓ + 2xC₁₇H₃₃COOH → 2M(C₁₇H₃₃COO)ₓ + xH₂O google.com

In this process, a stoichiometric amount of cobalt oxide and oleic acid are heated at high temperatures until a clear solution forms. google.com Post-reaction, the product is typically washed with hot ethanol and dissolved in a solvent like petroleum ether before being dried under a vacuum. google.com This method facilitates the removal of water and avoids the introduction of excess fatty acids. google.com However, a common issue with both hydroxide and oxide-based direct synthesis methods is the need for highly purified oleic acid to achieve a high-purity final product, which can increase production costs. google.com

Ion Exchange Synthesis Routes

Ion exchange synthesis represents a versatile and often more efficient method for preparing high-purity this compound. This approach relies on the exchange of ions between a cobalt salt and an oleate salt precursor. google.com

Alkali and Alkaline Earth Metal Oleate Precursors

This method utilizes inexpensive and readily available precursors, such as alkali or alkaline earth metal oleates, with sodium oleate being a common choice. google.comrsc.orgaip.org The synthesis involves reacting an inorganic cobalt compound, like cobalt(II) chloride, with sodium oleate in a mixed solvent system. google.comrsc.org The driving force for the reaction is the formation of an inorganic salt (e.g., sodium chloride) that is soluble in the aqueous phase, while the desired this compound is soluble in the organic phase. google.com This phase separation simplifies the purification process. The use of these precursors makes the ion exchange method cost-effective and suitable for large-scale industrial production. google.com

Solvent Systems and Reaction Optimization in Ion Exchange

The choice of solvent system is critical for a successful ion exchange synthesis. Typically, a biphasic system containing both an aqueous phase and an oil or organic phase is employed. google.com A common solvent mixture includes water, ethanol, and a non-polar solvent like hexane. rsc.orgrsc.org The reaction is often heated and stirred to accelerate the ion exchange process. google.com

For example, a typical synthesis involves dissolving cobalt(II) chloride hexahydrate and sodium oleate in a mixture of water, ethanol, and hexane, and then heating the solution to around 70°C overnight. rsc.orgrsc.org After the reaction, the layers are separated. The organic phase, containing the this compound, is then washed to remove unreacted precursors and byproducts. rsc.org The organic solvent is subsequently removed by evaporation, often using a rotary evaporator, to yield the final high-purity this compound. google.comrsc.org Optimization of reaction parameters such as temperature, stirring speed, and reaction time is crucial for maximizing yield and purity. google.com The use of porous ion exchange resins has also expanded the applicability to non-polar solvent systems. samyangtrilite.com

Table 1: Comparison of this compound Synthesis Methodologies

Synthesis Method Precursors Typical Solvents Key Process Conditions Advantages Disadvantages
Direct: Cobalt(II) Salts Cobalt(II) chloride, Oleic acid Not specified in detail Reaction in solution Direct, simple concept Difficulty in removing unreacted oleic acid google.com
Direct: Metal Hydroxides Cobalt(II) hydroxide, Oleic acid Alcohol Acid-base neutralization, vacuum or washing to remove water google.com Can produce a range of metal oleates google.com Product is viscous and hard to purify from excess acid google.com
Direct: Metal Oxides Cobalt oxide, Oleic acid Petroleum ether (for washing) High-temperature reaction, washing with hot ethanol google.com Easy removal of water, no excess fatty acid introduced google.com Requires expensive, high-purity oleic acid for pure product google.com

| Ion Exchange | Cobalt(II) chloride, Sodium oleate | Water, Ethanol, Hexane rsc.orgrsc.org | Heated reaction (e.g., 70°C), phase separation, evaporation rsc.orgrsc.org | High purity, cost-effective, scalable google.com | Requires careful control of solvent systems and reaction conditions |

Polyol Methods for Cobalt Oleate Precursors

The polyol method has emerged as a significant process for the synthesis of cobalt-containing nanomaterials, often utilizing cobalt oleate as a key precursor. In this method, a polyalcohol, such as ethylene (B1197577) glycol or 1,2-dodecanediol (B74227), serves as both the solvent and a reducing agent at elevated temperatures, typically between 100-200°C. rsc.orgtandfonline.com This process is favored for its ability to produce crystalline nanoparticles. rsc.orgaip.org

A typical synthesis involves dissolving a cobalt salt, like cobalt acetate (B1210297), and oleic acid in a high-boiling point solvent such as diphenyl ether. tandfonline.com The mixture is heated, and then a polyol dissolved in the same solvent is injected. tandfonline.com The reaction is held at a high temperature, for instance 250°C, to ensure the reduction is complete. tandfonline.com The resulting cobalt nanoparticles can then be precipitated. tandfonline.com

The use of cobalt oleate as a precursor is advantageous because it allows for better control over the composition of the final nanoalloys, especially when synthesized with other metal oleates. rsc.org For instance, in the synthesis of CoPt nanoalloys, using both cobalt(II) oleate and platinum(II) acetylacetonate (B107027) is a strategic choice. rsc.org The cobalt(II) oleate itself can be synthesized by reacting cobalt(II) chloride hexahydrate with sodium oleate in a mixture of water, ethanol, and hexane. rsc.org

The characteristics of the nanoparticles, such as size and shape, are influenced by various factors within the polyol process. The composition of the solution, including the amounts of surfactants like oleic acid and other capping agents, plays a crucial role. tandfonline.com For example, oleic acid chemisorbs onto the surface of cobalt nanoparticles as a carboxylate, influencing the faceting of the particle surfaces. tandfonline.com However, controlling the shape of nanoparticles produced via the polyol method can be challenging due to the slow reaction rate and low monomer concentration, which affects nucleation and growth. tandfonline.com

Researchers have modified the polyol process to gain better control over the final product. For example, by adjusting the molar ratios of oleate and acetate species in relation to cobalt in an ethylene glycol solvent, it is possible to control the formation of specific crystalline structures of cobalt nanoparticles. aip.org

Table 1: Parameters in Polyol Synthesis of Cobalt-Containing Nanoparticles

ParameterRole/EffectExample
Polyol Solvent and reducing agentEthylene glycol, 1,2-dodecanediol rsc.orgtandfonline.com
Cobalt Precursor Source of cobaltCobalt acetate, Cobalt(II) oleate rsc.orgtandfonline.com
Surfactant/Capping Agent Controls particle shape and sizeOleic acid tandfonline.com
Solvent High-boiling point mediumDiphenyl ether, 1-octadecene (B91540) rsc.orgtandfonline.com
Temperature Influences reaction rate and crystallinity100-250°C rsc.orgtandfonline.com

Green Chemistry and Sustainable Synthesis Considerations

The increasing focus on environmental sustainability has driven research into greener synthetic routes for chemical compounds, including cobalt oleate and its derivatives. Traditional methods for synthesizing nanoparticles can involve toxic chemicals, high energy consumption, and the generation of hazardous waste. nih.gov Green chemistry principles aim to mitigate these issues by developing more environmentally friendly processes. nih.gov

Development of Environmentally Benign Synthetic Pathways

A key aspect of green chemistry is the use of non-toxic reagents and environmentally safe solvents. For cobalt nanoparticles, research has explored the use of aqueous solutions and O/W (oil-in-water) microemulsions, which are considered more environmentally friendly than many organic solvent-based systems. mdpi.com The use of biological resources, such as plant extracts, in the synthesis of cobalt and cobalt oxide nanoparticles represents a significant step towards greener manufacturing. nih.gov These biological methods are often simpler, more cost-effective, and can be performed at ambient temperatures and pressures, reducing energy consumption. nih.gov

For the synthesis of the precursor cobalt oleate itself, an ion exchange method has been proposed as a green process. google.com This method uses alkali or alkaline earth metal oleates and a metal inorganic compound as reactants in a solvent system containing both water and an oil phase. google.com This approach can produce high-purity metal oleates and is also positioned as a green process for metal ion recovery. google.com

Reduction of Waste Streams in Cobalt Oleate Production

Reducing waste is a cornerstone of green chemistry. This can be achieved through various strategies, including the recycling of materials and the implementation of more efficient synthetic routes. In the context of cobalt oleate production, it has been noted that while the form of cobalt changes during its use in certain reaction processes, it can be recovered and recycled on-site to produce more cobalt oleate. epa.gov This closed-loop system minimizes waste and improves resource efficiency. epa.gov

Furthermore, the development of synthetic methods that lead to high-purity products, such as the ion exchange method for metal oleates, reduces the need for extensive purification steps that can generate significant waste. google.com

Table 2: Green Chemistry Approaches in Cobalt Compound Synthesis

ApproachDescriptionBenefit
Use of Green Solvents Employing water or solvents from renewable sources.Reduces toxicity and environmental impact. mdpi.com
Biosynthesis Utilizing plant extracts or microorganisms as reducing and capping agents.Eco-friendly, cost-effective, and energy-efficient. nih.gov
Ion Exchange Method Synthesis of metal oleates using an aqueous/oil phase system.High purity product, potential for metal ion recovery. google.com
On-site Recycling Recovering and reusing cobalt from reaction processes.Minimizes waste and conserves resources. epa.gov
Efficient Catalysis Using catalysts that are easily separable and reusable.Reduces waste from catalyst separation and disposal. researchgate.net

Coordination Chemistry and Structural Elucidation of Cobalt Dioleate Complexes

Ligand Coordination Modes and Geometries of the Oleate (B1233923) Anion

The oleate anion (CH₃(CH₂)₇CH=CH(CH₂)₇COO⁻) is a versatile ligand capable of coordinating to metal ions in several ways through its carboxylate group. researchgate.net The specific coordination mode adopted by the oleate anion in cobalt dioleate complexes is influenced by factors such as the solvent, reaction conditions, and the presence of other coordinating species. researchgate.net The primary coordination modes observed for carboxylate ligands like oleate are monodentate, bidentate (chelating), and bridging. nih.govresearchgate.net

In the monodentate mode, only one of the oxygen atoms of the carboxylate group binds to the cobalt center. The bidentate chelating mode involves both oxygen atoms of the same carboxylate group binding to a single cobalt ion, forming a four-membered ring. scispace.com The bridging mode occurs when the carboxylate group links two different cobalt centers. researchgate.net This can happen in a syn-syn, syn-anti, or anti-anti conformation, leading to the formation of dimeric or polymeric structures.

Infrared (IR) spectroscopy is a powerful tool for distinguishing between these coordination modes. The frequency difference (Δ) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group provides insight into the coordination environment. nih.gov

A Δ value of less than 110 cm⁻¹ is indicative of a bidentate coordination mode. nih.gov

A Δ value between 140 and 200 cm⁻¹ suggests a bridging coordination mode. nih.gov

For comparison, the ionic oleate has a Δ value around 149 cm⁻¹. researchgate.net

Studies on cobalt oleate have reported Δ values consistent with a bridging coordination between the cobalt and oleate ligands. researchgate.netresearchgate.net This suggests that in many solid-state and some solution-phase structures, the oleate anions link multiple cobalt centers, leading to aggregated or polymeric species.

The geometry around the cobalt ion in these complexes is typically distorted from ideal geometries due to the steric bulk of the long oleate chains and the constraints of the coordination modes.

Table 1: Coordination Modes of the Oleate Anion

Coordination Mode Description Typical IR Frequency Difference (Δν)
Monodentate One oxygen atom binds to the metal center. Varies
Bidentate (Chelating) Both oxygen atoms of one ligand bind to the same metal center. < 110 cm⁻¹ nih.gov
Bridging The carboxylate group links two different metal centers. 140–200 cm⁻¹ nih.gov

Oxidation States and Spin States of Cobalt in Dioleate Complexes

The electronic configuration of the cobalt ion is central to the magnetic and reactive properties of this compound complexes.

In this compound, cobalt is typically in the +2 oxidation state (Co(II)). researchgate.netmdpi.com Co(II) is a d⁷ ion, and its complexes can exist in either high-spin or low-spin states depending on the ligand field strength. For carboxylate ligands like oleate, which are generally considered weak-field ligands, Co(II) complexes are almost exclusively high-spin.

In an octahedral coordination environment, a high-spin Co(II) ion has the electronic configuration t₂g⁵e_g², resulting in three unpaired electrons. This leads to paramagnetic behavior, and the magnetic moments for high-spin octahedral Co(II) complexes are typically in the range of 4.7–5.2 Bohr magnetons (B.M.). In a tetrahedral environment, the configuration is e⁴t₂³, also with three unpaired electrons, and magnetic moments are generally in the range of 4.4–4.8 B.M.

The coordination environment around the Co(II) center in carboxylate complexes is often a distorted octahedron. researchgate.netmdpi.comnih.govresearchgate.net This distortion arises from the different types of coordinating atoms (e.g., from oleate and solvent molecules) and the bite angle of the chelating or bridging ligands. For instance, in related Co(II) carboxylate structures, the cobalt ion is often found in a hexacoordinated state, forming a distorted octahedral geometry by coordinating with oxygen atoms from carboxylate groups and water or other solvent molecules. researchgate.netmdpi.com

While Co(II) is the stable oxidation state in the isolated this compound complex, the formation of Co(III) species as reaction intermediates is a crucial aspect of its chemistry, particularly in oxidation and decomposition reactions. The autoxidation of Co(II) oleate at room temperature is proposed to proceed through the formation of a Co(III) oleate superoxo complex, which can then react further to form a Co(III) oleate hydroperoxo complex. rsc.org The presence of a Co-OOH structure in a Co(III) oleate precursor has been identified using Raman spectroscopy. researchgate.netrsc.org

These higher oxidation state intermediates are often transient and highly reactive. Their formation can be influenced by the presence of oxygen, water, and free oleic acid. researchgate.netrsc.org The transition from Co(II) to Co(III) involves a change in the d-electron count from d⁷ to d⁶. Co(III) complexes are typically low-spin and diamagnetic in a strong octahedral ligand field. The spin state of these transient Co(III) oleate species would depend on the specific coordination environment at the moment of their formation.

Table 2: Electronic Properties of Cobalt Ions in Oleate Complexes

Cobalt Ion Oxidation State d-electron Count Typical Spin State Magnetic Properties
Cobalt(II) +2 d⁷ High-spin Paramagnetic
Cobalt(III) +3 d⁶ Low-spin (often) Diamagnetic (if low-spin)

Divalent Cobalt (Co(II)) Coordination Environments

Intermolecular Interactions and Aggregation Phenomena

The long, nonpolar oleate chains and the polar cobalt-carboxylate head groups give this compound an amphiphilic character, leading to complex intermolecular interactions and aggregation in solution.

A notable characteristic of this compound solutions in nonpolar solvents is a significant and time-dependent increase in viscosity. wikipedia.org This behavior is attributed to the formation of large, three-dimensional network structures through intermolecular aggregation. The bridging coordination of the oleate ligands is a primary driver for this polymerization or aggregation process. researchgate.net

The initial dissolution leads to the formation of smaller aggregates, which then slowly interconnect over time, resulting in a continuous increase in the viscosity of the solution. The amphiphilic nature of the molecule likely drives the self-assembly into reverse micelle-like structures in nonpolar solvents, with the polar cobalt-carboxylate cores shielded by the hydrocarbon tails of the oleate ligands. These initial aggregates can then link together, forming extended networks that dramatically alter the flow characteristics of the solution.

Advanced Spectroscopic and Analytical Characterization of Cobalt Dioleate

Vibrational Spectroscopy

Vibrational spectroscopy investigates the quantized vibrational energy levels of molecules. By measuring the absorption or scattering of radiation corresponding to these vibrational transitions, one can identify the functional groups present in a molecule, providing a molecular "fingerprint."

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the characterization of cobalt dioleate. It is primarily used to confirm the successful coordination of the oleate (B1233923) ligand to the cobalt(II) ion through the carboxylate group. The synthesis of this compound involves the reaction of a cobalt salt with oleic acid or a salt thereof, and FTIR spectroscopy provides clear evidence of this transformation.

The key spectral feature indicating the formation of the cobalt oleate complex is the disappearance of the characteristic C=O stretching vibration of the free carboxylic acid group of oleic acid, typically found around 1710 cm⁻¹. clemson.edu In its place, two new distinct absorption bands appear, which are assigned to the asymmetric and symmetric stretching vibrations of the deprotonated carboxylate (COO⁻) group. Research findings place the asymmetric carboxylate stretching vibration (νₐₛ(COO⁻)) at approximately 1578 cm⁻¹, while the symmetric stretching vibration (νₛ(COO⁻)) is observed around 1440 cm⁻¹. clemson.edu

Additionally, the FTIR spectrum of this compound retains the characteristic bands of the long alkyl chain of the oleate ligand. Sharp bands observed at approximately 2924 cm⁻¹ and 2855 cm⁻¹ are attributed to the asymmetric and symmetric C-H stretching vibrations of the methylene (B1212753) (CH₂) groups, respectively. researchgate.net The presence of these bands confirms the integrity of the oleate's hydrocarbon tail within the complex.

Table 1: Characteristic FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Reference
~2924 Asymmetric C-H Stretch Methylene (-CH₂) researchgate.net
~2855 Symmetric C-H Stretch Methylene (-CH₂) researchgate.net
~1710 C=O Stretch (disappears upon formation) Carboxylic Acid (-COOH) clemson.edu
~1578 Asymmetric COO⁻ Stretch Carboxylate (COO⁻) clemson.edu
~1440 Symmetric COO⁻ Stretch Carboxylate (COO⁻) clemson.edu

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that simplifies the analysis of liquid, solid, and paste-like samples. wikipedia.orgbruker.com In ATR-IR, an infrared beam is directed through a crystal of high refractive index (e.g., diamond or zinc selenide). The beam undergoes total internal reflection at the crystal surface, generating an evanescent wave that penetrates a short distance (typically 0.5-2 µm) into the sample placed in direct contact with the crystal. wikipedia.org

This technique is particularly well-suited for analyzing this compound, which is often handled as a viscous liquid or a waxy solid. The sample can be analyzed directly by placing a small amount onto the ATR crystal, eliminating the need for extensive sample preparation like creating KBr pellets. clemson.eduwikipedia.org ATR-IR provides the same high-quality spectral information as traditional transmission FTIR, revealing the key carboxylate and alkyl chain vibrations that confirm the compound's identity. Its ease of use and rapid sample turnaround make it a preferred method for routine characterization. clemson.edubruker.com

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, complementary to FTIR. While direct Raman analysis of this compound is not extensively reported, the technique is instrumental in studying its thermal decomposition products. When this compound is used as a precursor in the synthesis of nanomaterials, it is thermally decomposed to form cobalt oxides. Raman spectroscopy is highly sensitive to the crystal structure of these resulting oxides.

For instance, the thermal decomposition of cobalt oleate can yield face-centered-cubic (fcc) cobalt(II) oxide (CoO). The Raman spectrum of fcc-CoO nanocrystals shows characteristic peaks around 489 cm⁻¹ (Eg mode), 540 cm⁻¹ (T₂g mode), and 690 cm⁻¹ (A₁g mode). researchgate.net If the CoO is further oxidized by the laser used in the Raman spectrometer or by subsequent processing, the characteristic peaks of cobalt(II,III) oxide (Co₃O₄) will appear. researchgate.net The Raman active modes for Co₃O₄ are typically observed around 479-483 cm⁻¹ (Eg), 521 cm⁻¹ (F₂g), and 687-692 cm⁻¹ (A₁g). jconsortium.comresearchgate.net Therefore, Raman spectroscopy serves as a critical analytical tool for monitoring the conversion of this compound into specific cobalt oxide phases in materials synthesis.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a compound by measuring transitions between electronic energy levels, typically induced by the absorption of ultraviolet (UV) or visible light. For this compound, these techniques provide insight into the oxidation state and coordination environment of the central cobalt ion.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. In transition metal complexes like this compound, this absorption corresponds to electronic transitions between d-orbitals of the metal ion (d-d transitions) and charge-transfer transitions between the metal and the ligand. The position and intensity of these absorption bands are sensitive to the geometry and coordination number of the cobalt ion.

Cobalt(II) complexes are known for their distinct colors, which arise from these electronic transitions. Tetrahedrally coordinated Co²⁺ complexes are typically intense blue, while octahedrally coordinated Co²⁺ complexes are generally pink. In non-coordinating solvents, this compound likely features a tetrahedrally coordinated Co²⁺ ion. Studies on analogous Co²⁺ ions in tetrahedral oxygen-ligand environments, such as in zeolites, show a characteristic triplet of absorption bands in the visible region between 450 nm and 650 nm. mdpi.com These bands can be assigned to specific d-d transitions of the tetrahedrally coordinated Co²⁺ ion.

Table 2: Typical UV-Vis Absorption Bands for Tetrahedral Co²⁺ in an Oxygen-Ligand Environment

Wavelength (nm) Wavenumber (cm⁻¹) Assignment Reference
~625 ~16,000 ⁴A₂(F) → ⁴T₁(P) mdpi.com
~580 ~17,250 ⁴A₂(F) → ⁴T₁(P) mdpi.com
~475 ~21,000 ⁴A₂(F) → ⁴T₁(P) mdpi.com

Diffuse Reflectance Spectroscopy (DRS), often performed in the UV-Vis-NIR range, is an analytical technique used to investigate the optical properties of powdered or rough-surfaced solid materials. photonics.com Instead of measuring transmitted light, DRS measures the light that is diffusely scattered from the sample surface. The data is often presented using the Kubelka-Munk function, F(R) = (1-R)² / 2R, where R is the reflectance, which is proportional to the material's absorption coefficient. researchgate.net

DRS is an ideal technique for characterizing solid this compound without the need for dissolving the sample. The resulting spectrum provides the same electronic transition information as UV-Vis absorption spectroscopy. nih.gov As such, DRS can be used to determine the coordination environment of the Co²⁺ ion in the solid state. The presence of the characteristic triplet of bands between approximately 475 nm and 625 nm would confirm a tetrahedral coordination geometry for the cobalt(II) ion. mdpi.com Furthermore, DRS is sensitive to the presence of other oxidation states. Should any oxidation of Co²⁺ to Co³⁺ occur, a new charge-transfer band may appear at lower wavelengths, often around 340 nm. mdpi.com

Diffuse Reflectance Spectroscopy (DRS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of molecules in solution. bdu.ac.inwikipedia.org

Proton Nuclear Magnetic Resonance (¹H NMR) is primarily used to determine the structure of the organic ligands attached to the metal center. bdu.ac.inwikipedia.org In this compound, the ¹H NMR spectrum is dominated by the signals from the protons of the oleate ligands.

The presence of the paramagnetic Co(II) center significantly influences the ¹H NMR spectrum. Paramagnetic metal ions can cause substantial broadening and shifting of the NMR resonances of nearby nuclei. ugent.be This effect is due to the interaction of the nuclear spins with the unpaired electrons of the Co(II) ion. Consequently, the proton signals of the oleate ligand in this compound are expected to be significantly broader than those in a diamagnetic metal oleate or free oleic acid. ugent.be

Despite the broadening, ¹H NMR can still provide valuable information. Studies on oleate-capped nanocrystals have shown that the characteristic resonances of the oleate ligand, such as the vinyl protons (~5.4 ppm), the α-methylene protons adjacent to the carboxylate group, and the terminal methyl protons (~0.9 ppm), can often be identified, albeit as broadened peaks. ugent.be The degree of broadening can also give qualitative information about the proximity of the protons to the paramagnetic cobalt center.

In practical applications, ¹H-NMR has been used to analyze heavy crude oil samples where the viscosity-reducing effects of catalysts like ferric oleate, nickel oleate, and cobalt oleate were studied. d-nb.info The changes in the ¹H-NMR spectra of the oil components before and after treatment provided insights into the catalytic cracking of heavy components. d-nb.info Furthermore, ¹H NMR has been instrumental in mechanistic studies involving oleates in nanoparticle synthesis, helping to identify interactions between precursors. rsc.org

X-ray Based Techniques

X-ray based techniques are indispensable for the solid-state characterization of materials, providing information on crystallinity, elemental composition, and local atomic structure.

X-ray Diffraction (XRD) is the primary technique for identifying the crystalline phases of a solid material. The diffraction pattern is a unique fingerprint of a specific crystalline structure. While this compound is often used as a precursor in a dissolved state, its analysis in solid form via XRD would reveal its crystal structure.

In many research applications, cobalt oleate is a key precursor in the synthesis of cobalt-based nanoparticles. researchgate.netacs.orgrsc.org The resulting nanoparticles are then analyzed using XRD to determine their crystalline phase. For example, the thermal decomposition of a cobalt-oleate complex can yield cobalt oxide (CoO) nanocrystals. researchgate.net XRD patterns can distinguish between different phases of CoO, such as the face-centered-cubic (fcc) and hexagonal-close-packed (hcp) structures, by the position and intensity of the diffraction peaks. researchgate.netacs.orgresearchgate.net Similarly, XRD is used to identify the formation of metallic cobalt nanoparticles, often revealing a face-centered-cubic (fcc) or ε-cobalt phase. researchgate.netresearchgate.net

The analysis of oleate-capped cobalt ferrite (B1171679) nanoparticles also relies heavily on XRD to confirm the inverse spinel structure and to determine the average crystallite size using the Scherrer equation. acs.orgmatec-conferences.org The XRD patterns of such coated nanoparticles typically show the diffraction peaks of the crystalline core, as the organic oleate coating is amorphous and does not produce sharp diffraction peaks. matec-conferences.org

Table 1: Representative XRD Data for Cobalt-Based Nanomaterials Synthesized from Oleate Precursors

Material Observed Crystalline Phase Key Diffraction Peaks (2θ) Reference
Cobalt Nanoparticles fcc-Co (111), (200), (220) researchgate.net
Cobalt Oxide Nanoparticles fcc-CoO Indexed to fcc CoO researchgate.netacs.org
Cobalt Oxide Nanoparticles hcp-CoO Indexed to hcp CoO researchgate.netacs.org

This table is interactive. Click on the data points for more details.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical and oxidation states of the elements within the top few nanometers of a material's surface. thermofisher.com

For this compound, XPS is an ideal tool to confirm the +2 oxidation state of the cobalt ion. The Co 2p region of the XPS spectrum is characteristic of the cobalt oxidation state. The spectrum shows two main peaks, Co 2p₃/₂ and Co 2p₁/₂, due to spin-orbit splitting. thermofisher.comxpsfitting.com For Co(II) species, these peaks are accompanied by strong "shake-up" satellite peaks at higher binding energies. thermofisher.comcsic.es The presence and intensity of these satellite features are a hallmark of the Co(II) high-spin configuration. csic.es

In contrast, Co(III) species typically show a smaller energy separation between the main peak and the satellite, or the satellite may be absent altogether. thermofisher.com Mixed-valence oxides like Co₃O₄, which contain both Co(II) and Co(III), exhibit features of both oxidation states in their Co 2p spectra. thermofisher.comnih.gov

The binding energies for cobalt oxides are well-documented. For example, the Co 2p₃/₂ peak for CoO (Co²⁺) is typically found around 779.7-780.9 eV, while for Co₃O₄ it is around 779.4-779.7 eV. thermofisher.comnih.govresearchgate.net Analysis of cobalt-based catalysts often uses XPS to track changes in the cobalt oxidation state during reactions. thermofisher.comnih.gov Therefore, XPS analysis of a pure this compound sample would be expected to show a Co 2p spectrum consistent with a Co(II) species. thermofisher.comcsic.es

Table 2: Typical Co 2p₃/₂ Binding Energies for Different Cobalt Oxidation States

Cobalt Species Oxidation State Approximate Co 2p₃/₂ Binding Energy (eV) Key Spectral Feature Reference
Co metal 0 778.2 Asymmetric peak shape thermofisher.com
CoO +2 779.7 - 780.9 Strong shake-up satellite at ~786 eV thermofisher.comcsic.esnih.gov

This table is interactive. Click on the data points for more details.

X-ray Absorption Spectroscopy (XAS) is a technique that provides information on the local geometric and electronic structure around a specific absorbing atom. illinois.eduspringernature.com It is element-specific and sensitive to the oxidation state and coordination environment (coordination number, bond distances) of the absorbing atom. illinois.edunih.gov The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). illinois.edu

The XANES region, or the edge region, is particularly sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the cobalt atom. nih.govacs.org A study on a series of cobalt(II) carboxylates, which included cobalt(II) dioleate dissolved in oleic acid, utilized XAS to probe the ligand field. nih.gov Co K-edge XAS analysis of mononuclear cobalt complexes has been used to confirm the Co(III) oxidation state in those systems. nih.govnih.gov

The EXAFS region contains oscillatory signals that can be analyzed to determine the distances to, number of, and type of neighboring atoms surrounding the central cobalt atom. illinois.edu For this compound, EXAFS would provide precise Co-O bond lengths and the coordination number of the cobalt ion. This technique has been successfully applied to investigate the local structure of cobalt atoms in various materials, including nanoparticles and doped systems, revealing details about Co-S and Co-O coordination. acs.orgwpmucdn.com

In studies of cobalt nanoparticles synthesized with oleate ligands, XAS is employed to characterize the structure of both the metallic core and any surface oxide shell that may form. researchgate.net Site-selective XAS can even distinguish between cobalt atoms at different locations within the nanoparticle. researchgate.net The combination of XANES and EXAFS provides a comprehensive picture of the cobalt atom's local environment in this compound, from its oxidation state to its direct coordination with the carboxylate groups of the oleate ligands. springernature.comnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

Electron Microscopy and Nanostructural Analysis

Electron microscopy techniques are indispensable for visualizing the morphology, size, and crystalline nature of nanoparticles derived from this compound.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM)

Transmission Electron Microscopy (TEM) provides direct imaging of nanoparticles, offering insights into their size distribution, shape, and degree of agglomeration. For instance, in the synthesis of cobalt ferrite (CoFe2O4) nanoparticles, TEM analysis can confirm their spherical shape and size range, which can be tuned by controlling reaction conditions. mdpi.comresearchgate.net Studies have shown that nanoparticles synthesized via the thermal decomposition of cobalt precursors can result in monodispersed particles with average sizes around 10 nm. mdpi.com

High-Resolution TEM (HR-TEM) further resolves the crystalline structure of these nanoparticles. HR-TEM images can show well-resolved lattice fringes, confirming the single-crystalline nature of the synthesized materials. researchgate.net For example, in Co-based nanoparticles formed by thermal decomposition within carbon nanotubes, HR-TEM has revealed a Co-CoO crystalline structure and an octahedral morphology for particles confined inside the nanotubes. nih.govrsc.org The analysis of lattice fringe spacings from HR-TEM images allows for the identification of specific crystal planes, such as the (200) and (220) planes in cubic CoO nanocrystals, confirming their phase and structure. rsc.org

Key Findings from TEM/HR-TEM Analysis:

Morphology: Nanoparticles derived from cobalt precursors can exhibit various morphologies, including spherical, octahedral, and nanorod shapes. mdpi.comnih.govrsc.org

Size Distribution: The size of nanoparticles can be controlled, with studies reporting average diameters from 5 nm to 50 nm depending on the synthesis method. mdpi.comnih.govrsc.orgmdpi.com

Crystallinity: HR-TEM confirms the high crystallinity of nanoparticles, revealing distinct lattice fringes and allowing for the identification of crystal structures like cubic spinel for cobalt ferrite or Co-CoO core-shell structures. mdpi.comresearchgate.netnih.govrsc.org

Scanning Electron Microscopy (SEM) and Field Emission SEM (FESEM)

Scanning Electron Microscopy (SEM) is used to study the surface morphology and texture of materials. carleton.edu It provides a three-dimensional view of the sample, revealing information about particle agglomeration and surface features. carleton.eduresearchgate.net In the context of materials synthesized using cobalt precursors, SEM images can show the uniformity of nanoparticles and the presence of any larger agglomerates. nsf.gov For example, SEM analysis of cobalt-based coatings can reveal details about surface roughness and thickness. researchgate.net

Field Emission SEM (FESEM) offers significantly higher resolution than conventional SEM, making it suitable for imaging nanoscale features. nih.gov FESEM can achieve resolutions down to the nanometer scale, allowing for detailed examination of the surface of nanopowders and films. mines.edu This high resolution is critical for observing the fine structure of nanoparticle assemblies and any surface porosity. researchgate.net For instance, FESEM images of Co3O4 nanoparticles have revealed spherical particle morphologies. researchgate.net

Table 1: Comparison of SEM and FESEM for Nanostructural Analysis

Feature Scanning Electron Microscopy (SEM) Field Emission SEM (FESEM)
Principle Uses a focused beam of high-energy electrons to generate signals from the sample surface. carleton.edu Employs a field emission gun, providing a smaller, more coherent electron beam. nih.gov
Resolution Typically 50 to 100 nm. carleton.edu As low as 0.6 to 1.2 nm.
Magnification Up to ~30,000X. carleton.edu Over 300,000X. mines.edu

| Applications | External morphology, texture, qualitative chemical composition. carleton.edu | Ultra-high resolution surface imaging of nanomaterials, imaging of beam-sensitive samples. nih.gov |

Energy Dispersive X-ray Spectroscopy (EDX)

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique often coupled with electron microscopes to determine the elemental composition of a sample. carleton.edumines.edu When the electron beam strikes the sample, it excites atoms, which then emit characteristic X-rays. The EDX detector measures the energy of these X-rays to identify the elements present. science.gov

In the characterization of nanoparticles synthesized from this compound, EDX analysis is crucial for confirming the presence of cobalt and other expected elements (e.g., iron and oxygen in cobalt ferrite) and for verifying the purity of the sample. nsf.govresearchgate.net EDX spectra can provide a qualitative and semi-quantitative elemental breakdown. For example, analysis of cobalt phosphate (B84403) nanoparticles has shown a direct correlation between synthesis conditions and the elemental percentage of oxygen and cobalt. researchgate.net Similarly, for cobalt ferrite nanoparticles, EDX analysis confirms the presence of Co, Fe, and O in the expected stoichiometric ratios. researchgate.net

Table 2: Example EDX Data for Cobalt-Based Nanoparticles

Sample Description Elements Detected Key Findings Source
Cobalt Ferrite (CoFe2O4) Nanoparticles Co, Fe, O, Si* Confirmed the presence of all components of cobalt ferrite. nsf.gov
Cobalt Hydroxide (B78521) Nanorods Co, O Indicated the composition of the nanorods. rsc.org
Cobalt Phosphate Nanoparticles Co, P, O Showed varying percentages of oxygen depending on calcination temperature. researchgate.net

*Silicon (Si) peak originated from the substrate.

Other Advanced Characterization Techniques

Beyond microscopy, other analytical methods provide critical information on the thermal and physical properties of materials derived from this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tdl.org This technique is particularly useful for studying the thermal decomposition of this compound and its precursors. TGA curves reveal the temperatures at which different decomposition steps occur, corresponding to the loss of ligands or the formation of oxide phases. rsc.orgekb.eg

For instance, TGA of a cobalt oleate precursor in a nitrogen atmosphere shows distinct weight loss stages. rsc.org The decomposition of cobalt(II) acetate (B1210297) tetrahydrate, another cobalt precursor, has been studied using TGA to identify the temperatures for dehydration and subsequent decomposition to cobalt oxides. mdpi.com The data can be used to determine the thermal stability of the precursor and the temperature required to form the final nanoparticle product. researchgate.net Studies on Co3O4 have used TGA to show an abrupt mass loss around 910°C in air, corresponding to its reduction to CoO. science.gov

N2 Physisorption for Surface Area and Porosity

Nitrogen physisorption is a standard technique for determining the specific surface area and porosity of a material. micromeritics.com The analysis is based on the Brunauer-Emmett-Teller (BET) theory, which models the physical adsorption of gas molecules onto a solid surface. iitk.ac.in By measuring the amount of nitrogen gas adsorbed at its boiling point (77 K) over a range of partial pressures, a sorption isotherm is generated.

From this isotherm, key parameters can be calculated:

BET Surface Area: A measure of the total surface area of the material, including internal pore surfaces. micromeritics.comresearchgate.net

Pore Volume: The total volume of the pores within the material. researchgate.net

Pore Size Distribution: Provides information on the range and prevalence of different pore sizes, often calculated using the Barrett-Joyner-Halenda (BJH) method. researchgate.net

For materials synthesized from this compound, such as porous Co3O4/CNT composites, N2 physisorption is essential for quantifying the high surface area that is critical for applications like catalysis and energy storage. science.gov Results have shown that such composites can achieve specific surface areas as high as 144.9 m²/g. science.gov For other cobalt-based nanomaterials, the technique has confirmed mesoporous characteristics with low specific surface areas (e.g., 15.70 m²/g) and defined pore diameters. researchgate.net

Temperature-Programmed Reduction (TPR)

Temperature-Programmed Reduction (TPR) is a crucial analytical technique used to investigate the reducibility of metal oxides and the interactions between metal species and their support materials. In the context of this compound, which serves as a precursor in the synthesis of cobalt-based catalysts, TPR provides valuable insights into the thermal decomposition of the oleate ligands and the subsequent reduction of the resulting cobalt species.

The TPR profile of unsupported or supported cobalt species derived from this compound typically exhibits a multi-step reduction process. The interpretation of these profiles can be complex due to the thermal decomposition of the organic oleate ligands, which often occurs in a critical temperature range for the reduction of cobalt oxides. acs.org

Detailed Research Findings

Research on catalysts prepared from cobalt carboxylates, including cobalt oleate, has shed light on the reduction behavior. The process generally involves the decomposition of the organic ligands followed by the reduction of cobalt oxides.

One of the challenges in analyzing the TPR profile of systems containing oleate ligands is that the ligands decompose at approximately 300 °C. acs.org This decomposition can interfere with the clear observation of the initial cobalt oxide reduction phases.

Following the decomposition of the oleate ligands, the resulting cobalt oxide species undergo a characteristic two-step reduction. This process is well-documented for various forms of cobalt oxide, which are the expected products after the initial thermal treatment of this compound in an oxidizing or inert atmosphere. The typical reduction sequence is:

Co₃O₄ → CoO : The first reduction step involves the transformation of cobalt(II,III) oxide to cobalt(II) oxide.

CoO → Co : The second step is the reduction of cobalt(II) oxide to metallic cobalt.

The temperatures at which these reduction steps occur are influenced by factors such as the nature of the support material, the size of the cobalt oxide particles, and the strength of the interaction between the cobalt species and the support. researchgate.net For γ-alumina supported catalysts derived from cobalt nitrate (B79036), the reduction of Co₃O₄ to CoO has been observed in the range of 300 to 350 °C. semanticscholar.org Thermodynamic analyses also suggest that the reduction of Co₃O₄ can proceed through these two distinct stages, with the first peak in a TPR profile potentially corresponding to the Co₃O₄ → CoO and/or a direct Co₃O₄ → Co pathway, and a second peak relating to the reduction of the remaining cobalt oxides to metallic cobalt. mdpi.com

The table below summarizes the typical reduction steps and associated temperature ranges for cobalt oxides, which are relevant to the reduction of the cobalt core originating from this compound after the removal of the organic ligands.

Reduction StepTypical Temperature Range (°C)References
Co₃O₄ → CoO200 - 400 mdpi.com
CoO → Co300 - 500 mdpi.comresearchgate.net
Reduction of Co-support species500 - 600 semanticscholar.org

Note: The temperature ranges are approximate and can vary based on experimental conditions and sample properties.

Studies have also indicated that the chain length of the carboxylate precursor can affect the metal-support interaction. wits.ac.za For instance, in the preparation of alumina-supported cobalt catalysts, longer carboxylate chains have been shown to influence the activity and selectivity in Fischer-Tropsch synthesis, which is related to the reducibility and dispersion of the cobalt species. wits.ac.za

Reaction Mechanisms and Catalytic Pathways Involving Cobalt Dioleate

Homogeneous Catalysis by Cobalt Dioleate

In homogeneous catalysis, this compound is dissolved in the reaction medium, where it acts as a soluble metal catalyst. Its primary applications in this domain are in polymerization and oxidation reactions.

Autoxidation and Polymerization Catalysis in Drying Oils

This compound is widely employed as a "drier" to accelerate the curing of drying oils, which are key components in oil-based paints, varnishes, and inks. ontosight.aigoogle.com The drying process is not a physical evaporation but a chemical reaction involving autoxidation and subsequent polymerization that transforms the liquid oil into a hard, solid film. wikipedia.org

The catalytic cycle begins with the reaction of atmospheric oxygen with the unsaturated fatty acid chains of the oil, specifically at the C-H bonds adjacent to double bonds, to form hydroperoxides (ROOH). wikipedia.org The cobalt catalyst then facilitates the decomposition of these hydroperoxides. The cobalt ion cycles between its Co(II) and Co(III) oxidation states, a key feature of its catalytic activity. This redox cycling generates the free radicals necessary to propagate the polymerization, leading to the formation of a cross-linked polymer network. wikipedia.orguniversiteitleiden.nl

StepReaction NameGeneral EquationRole of Cobalt Catalyst
1 Initiation (Hydroperoxide Formation) RH + O₂ → ROOHCobalt catalyst shortens the induction period for this step. researchgate.netuniversiteitleiden.nl
2 Catalytic Decomposition (Redox Cycle) Co(II) + ROOH → Co(III) + RO· + OH⁻Generates alkoxide radicals. universiteitleiden.nl
3 Catalytic Decomposition (Redox Cycle) Co(III) + ROOH → Co(II) + ROO· + H⁺Generates peroxide radicals and regenerates the active Co(II) state. universiteitleiden.nl
4 Propagation RO· + RH → ROH + R·R· + O₂ → ROO·Radicals abstract hydrogen to create new alkyl radicals.
5 Cross-linking (Termination) ROO· + R· → ROORR· + R· → R-RRadical-radical reactions form stable covalent bonds, creating the polymer network. wikipedia.org

Table 1: Key reaction stages in the cobalt-catalyzed autoxidation of drying oils. RH represents an unsaturated fatty acid chain from the drying oil.

Hydroperoxide Decomposition Mechanisms

The critical function of this compound in the drying process is its ability to catalytically decompose hydroperoxides. universiteitleiden.nl Hydroperoxides formed during autoxidation are relatively stable; their decomposition into reactive radicals is the rate-limiting step in the absence of a catalyst. acs.org

Cobalt driers accelerate this decomposition through a redox mechanism, often referred to as a Haber-Weiss-like cycle. The process involves single-electron transfer reactions between the cobalt ion and hydroperoxides:

Reduction of Hydroperoxide by Co(II): The divalent cobalt ion (Co²⁺) donates an electron to the hydroperoxide, cleaving the weak oxygen-oxygen bond. This reaction oxidizes cobalt to its trivalent state (Co³⁺) and produces an alkoxide radical (RO·) and a hydroxide (B78521) ion (OH⁻). universiteitleiden.nl

Co²⁺ + ROOH → Co³⁺ + RO· + OH⁻

Oxidation of Hydroperoxide by Co(III): The trivalent cobalt ion (Co³⁺) is then reduced back to the divalent state (Co²⁺) by reacting with another hydroperoxide molecule. This step generates a peroxide radical (ROO·) and a proton (H⁺), regenerating the catalyst for the next cycle. universiteitleiden.nl

Co³⁺ + ROOH → Co²⁺ + ROO· + H⁺

This catalytic cycle dramatically increases the concentration of free radicals (RO· and ROO·) in the oil film. These highly reactive species then drive the polymerization and cross-linking reactions, leading to the rapid hardening of the film. wikipedia.org

Catalysis in Polyurethane Foam Production

In the manufacturing of polyurethane foams, metal catalysts are used to control the rates of the two primary reactions: the gelling reaction (polyol-isocyanate addition) and the blowing reaction (water-isocyanate reaction). google.com While organotin compounds are common gelling catalysts, various metal carboxylates, including cobalt salts like cobalt naphthenate and cobalt oleate (B1233923), can also be part of the catalyst formulation. ontosight.aigoogle.comgoogleapis.com

This compound can be used to promote the urethane-forming reaction. googleapis.com Its role is to accelerate the addition of the polyol's hydroxyl groups to the isocyanate groups, contributing to the build-up of the polymer network. The choice of catalyst affects the balance between the gelling and blowing reactions, which is crucial for determining the final properties of the foam, such as cell structure, density, and resilience. epo.orggoogle.com

Heterogeneous Catalysis Derived from this compound Precursors

This compound also serves as a valuable single-source precursor for the synthesis of heterogeneous catalysts. In these applications, the compound is thermally decomposed to produce well-defined cobalt or cobalt oxide nanomaterials, which can be used directly or supported on other materials.

Thermal Decomposition Pathways to Cobalt Nanoparticles and Oxides

The thermal decomposition of this compound in high-boiling organic solvents or in a solventless process is a well-established method for producing cobalt-based nanoparticles with controlled size, shape, and crystal structure. acs.org The oleate ligands act as capping agents during synthesis, preventing particle agglomeration and allowing for precise control over nanocrystal growth.

Synthesis of Cobalt (Co) Nanoparticles: A solventless thermal decomposition of the cobalt(II) oleate complex at high temperatures can produce metallic cobalt nanoparticles. scientific.net The process involves heating the precursor, which results in the formation of cobalt atoms that then nucleate and grow into nanoparticles. Subsequent annealing at different temperatures can be used to modify the crystalline structure and magnetic properties of the resulting nanoparticles.

Synthesis of Cobalt Oxide (CoO) Nanocrystals: Decomposing cobalt(II) oleate in a high-boiling point solvent like 1-octadecene (B91540) yields cobalt oxide nanocrystals. acs.orgosti.gov The reaction temperature is a critical parameter that influences the resulting crystal phase and morphology. For instance, studies have shown that pure face-centered-cubic (fcc) CoO nanocrystals can be synthesized in a narrow temperature range (569–575 K), while higher temperatures can lead to a mixture of fcc and hexagonal-closed-packed (hcp) phases. osti.gov The decomposition process can be sensitive to impurities, such as residual hydroxides in the precursor, which can act as facilitators for the reaction. acs.orgresearchgate.net

PrecursorDecomposition MethodTemperatureProductKey FindingsSource
Cobalt(II) oleate complex Solventless thermal decomposition and annealing800 °CCobalt (Co) nanoparticles (~35 nm)Annealing transforms the particle from a poor to a high crystalline structure.
Cobalt(II) oleate complex Thermal decomposition in 1-octadecene569–575 KFace-centered-cubic (fcc) CoO nanocrystalsPure fcc phase is obtained in this temperature range. osti.gov osti.gov
Cobalt(II) oleate complex Thermal decomposition in 1-octadecene585 KMixture of fcc and hcp CoO nanocrystalsHigher synthesis temperature leads to a mixed-phase product. osti.gov osti.gov
Cobalt(II) oleate complex with hydroxide impurity Thermal decomposition in 1-octadecene~310 °C (583 K)Wurtzite-type (wz-CoO) nanorodsThe presence of a hydroxide impurity was found to be crucial for facilitating the decomposition to form nanorods. acs.orgresearchgate.net acs.orgresearchgate.net

Table 2: Summary of research findings on the thermal decomposition of this compound precursors to form nanoparticles and oxides.

Supported Cobalt Catalysts from Oleate Precursors

Oleic acid and cobalt oleate are instrumental in the synthesis of supported cobalt catalysts, which are crucial in many industrial applications, including Fischer-Tropsch synthesis. In these methods, oleic acid often serves as a surfactant or capping agent to control the size and dispersion of cobalt nanoparticles, which are then deposited onto a high-surface-area support material like alumina (B75360), silica (B1680970), or carbon. azonano.comnih.gov

One common strategy involves the preparation of cobalt nanoparticles via the thermal decomposition of a cobalt precursor in the presence of oleic acid as a stabilizer. researchgate.netresearchgate.net These pre-synthesized, size-controlled nanoparticles are then loaded onto a support material, such as γ-Al₂O₃. researchgate.net This approach allows for excellent control over the active metal particle size, which is a critical factor for catalytic activity and selectivity.

Another method involves the direct decomposition of a cobalt precursor, such as cobalt nitrate (B79036) or a functionalized precursor like cobalt oxalate, in the presence of the support material. nih.govatlasofscience.org While cobalt oleate itself might not always be the direct precursor, the principles of using organic ligands to control decomposition and nanoparticle formation are central to these advanced synthesis strategies. The resulting supported catalysts exhibit high dispersion of the active cobalt phase, leading to enhanced performance compared to conventionally prepared catalysts. atlasofscience.org

Role in Hydrogenation and Hydrodeoxygenation Reactions

Cobalt-based catalysts are instrumental in the transformation of unsaturated organic molecules through hydrogenation and hydrodeoxygenation processes. These reactions are crucial for producing valuable chemicals from renewable resources like fatty acids.

Catalytic Conversion of Fatty Acid Esters (e.g., Methyl Oleate)

The catalytic conversion of fatty acid esters, such as methyl oleate, into valuable hydrocarbons is a significant area of research. Cobalt-loaded catalysts, particularly on supports like SiO2-Al2O3, have demonstrated effectiveness in this process. rsc.org The reaction pathway typically involves the deoxygenation of the ester. This can proceed through hydrodeoxygenation (HDO), decarbonylation (DCO), or decarboxylation (DCO2). nih.gov In the HDO pathway, the fatty acid is converted to an alkane with the same number of carbon atoms, producing water as a byproduct. nih.gov The DCO and DCO2 pathways result in an alkane with one less carbon atom, releasing carbon monoxide and water or carbon dioxide, respectively. nih.gov

The efficiency and selectivity of the conversion are highly dependent on reaction parameters such as temperature, hydrogen pressure, and the specific nature of the cobalt catalyst. For instance, studies have shown that cobalt oxide species (Co3O4) on a SiO2-Al2O3 support can achieve high conversion of methyl oleate with significant selectivity towards n-heptadecane and n-octadecene at temperatures as low as 280°C and a hydrogen pressure of 15 bar. rsc.org The coexistence of metallic cobalt (Co0) and cobalt oxide (CoO) on the catalyst surface is believed to be crucial for high hydrodeoxygenation performance, with CoO facilitating the adsorption and activation of hydrogen. mdpi.com

The reaction mechanism for the deoxygenation of esters like methyl oleate often begins with the hydrogenation of the ester to form a carboxylic acid intermediate. This intermediate then undergoes further deoxygenation to produce alkanes. researchgate.net Some kinetic studies using cobalt catalysts have indicated that the transesterification reaction can be faster than the hydrogenation of the esters. researchgate.netepa.gov

Catalyst SystemSubstrateKey Findings
Cobalt-loaded SiO2-Al2O3Methyl OleateAchieved over 50% selectivity towards n-heptadecane/n-octadecene at 280°C and 15 bar H2 pressure. rsc.org
Co@CD-500 (Carbon-coated Cobalt)Lipids (including methyl stearate)High performance in hydrodeoxygenation to alcohols attributed to the co-existence of CoO and Co0. mdpi.com
Co-Sn/ZnOMethyl OleateModerate conversion with alcohol selectivities around 68-75%. researchgate.net

Selective Hydrogenation of Unsaturated Bonds

Cobalt complexes are also employed in the selective hydrogenation of unsaturated carbon-carbon bonds. In the context of fatty acid esters like methyl oleate, a key challenge is to selectively hydrogenate the ester group to an alcohol while preserving the C=C double bond, or vice versa.

Bimetallic catalysts containing cobalt and tin have been investigated for the selective hydrogenation of methyl oleate to oleyl alcohol. researchgate.netepa.gov The composition of these catalysts, particularly the tin content, significantly influences the reaction rates and selectivity. It has been proposed that specific active sites, composed of metallic cobalt and tin oxides ([Co0···(SnOx)2]), are responsible for the selective hydrogenation of the ester group. researchgate.netepa.gov Conversely, free metallic cobalt particles tend to favor the hydrogenation of the ethylenic bonds. researchgate.netepa.gov

The reaction pathway for the selective hydrogenation of cyclododecatriene to cyclododecene (B75492) using a cobalt complex with carbon monoxide and phosphine (B1218219) ligands is thought to involve the formation of a cobalt hydride. This hydride adds to the unsaturated bonds of the cyclododecatriene, activating it for hydrogenation. google.com

Catalyst SystemSubstrateProduct(s)Key Mechanistic Insight
Co-Sn bimetallic catalystsMethyl OleateOleyl alcoholSpecific [Co0···(SnOx)2] sites are proposed for selective ester hydrogenation. researchgate.netepa.gov
Cobalt complex with CO and phosphine ligandsCyclododecatrieneCyclododeceneThe cobalt complex is thought to convert to its hydride, which activates the substrate for hydrogenation. google.com

Photo- and Electrocatalytic Mechanisms

Cobalt complexes, including those derived from this compound, can participate in photocatalytic and electrocatalytic reactions, such as epoxidation and water oxidation.

Cobalt-Mediated Alkene Epoxidation (Methyl Oleate as Substrate)

The epoxidation of alkenes is a valuable transformation in organic synthesis. Cobalt-based catalysts can mediate the epoxidation of substrates like methyl oleate, often using molecular oxygen as the oxidant. aip.orgaip.org In some systems, a co-substrate or an initiator is used to facilitate the reaction. For instance, the epoxidation of methyl oleate can be achieved with O2 in the presence of an initiator like azobisisobutyronitrile (AIBN), proceeding through a radical mechanism where a superoxide (B77818) radical is a likely intermediate. aip.orgaip.org

Cobalt porphyrin complexes have been shown to catalyze the aerobic epoxidation of alkenes. nih.govacs.org In a system using sunflower seed oil (rich in linoleic acid) as a co-substrate, the reaction is thought to proceed via the formation of hydroperoxide intermediates from the fatty acid. nih.govacs.org A plausible mechanism involves the initial dehydrogenation of the bisallylic C-H bond of linoleic acid to form an alkyl radical. nih.govacs.org

Single-atom cobalt catalysts (Co-N-C/SiO2) have also been developed for the epoxidation of methyl oleate with O2. aip.orgaip.org The proposed mechanism involves the activation of O2 on the cobalt single atom, which then reacts with an aldehyde (used as a co-reagent) to form a peroxy acid intermediate that subsequently epoxidizes the C=C bond. aip.org

Catalyst SystemSubstrateOxidantKey Mechanistic Feature
Co-N-C/SiO2 single-atom catalystMethyl OleateO2 (with n-butyraldehyde)Formation of a butyric acid peroxide intermediate. aip.org
Cobalt Porphyrintrans-Stilbene (with linoleic acid)O2Formation of fatty acid hydroperoxide intermediates. nih.govacs.org
Cobalt bis(dicarbollide)Alkenes (including methyl oleate)O2 (photocatalytic)Acts as a photoredox catalyst in water. rsc.org

Mechanisms of Water Oxidation Catalysis (General Cobalt Complexes)

Cobalt complexes are prominent catalysts for water oxidation, a critical reaction for artificial photosynthesis and renewable energy technologies. wikipedia.org The general mechanism involves the cobalt center cycling through multiple oxidation states.

For many homogeneous cobalt-based water oxidation catalysts, the process is initiated by the oxidation of a Co(II) or Co(III) species. A key step is the formation of a high-valent cobalt-oxo species, often proposed to be a Co(IV)-oxo or even a Co(V)-oxo intermediate. pnas.orgacs.org This highly electrophilic species then undergoes a water nucleophilic attack (WNA), leading to the formation of an O-O bond. acs.org Subsequent oxidation and proton release steps liberate molecular oxygen and regenerate the active catalyst. pnas.org

The pH of the medium plays a crucial role, influencing the nature of the active species and the reaction pathway. acs.org In some cases, the mechanism may involve the interaction of two metal centers (I2M mechanism), where two high-valent metal-oxo or oxyl radical species react to form the O-O bond. nih.gov

Catalyst TypeKey Intermediate(s)Proposed O-O Bond Formation
Cationic Cobalt Porphyrins+P-CoIV–ONucleophilic attack of H2O on the Co(IV)-oxo species. pnas.org
Cobalt Chlorin ComplexHigh-valent metal oxo/oxyl radical speciesInteraction of two metal centers (I2M). nih.gov
Cobalt-terpyridine ComplexesCo(IV) speciesMetal-based catalysis corresponding to the Co(IV/III) couple. rsc.orgrsc.org

C-H Functionalization Catalysis (General Cobalt Complexes)

Cobalt-catalyzed C-H functionalization has emerged as a powerful and sustainable tool in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgrsc.org These reactions offer an atom-economical alternative to traditional cross-coupling methods.

The mechanisms of cobalt-catalyzed C-H activation can vary depending on the oxidation state of the cobalt catalyst and the nature of the reactants. High-valent cobalt catalysis, often involving Co(III) species, is a prominent approach. rsc.orgmdpi.com A common mechanistic pathway involves a concerted metalation-deprotonation (CMD) step, where the C-H bond is cleaved with the assistance of a directing group on the substrate to form a cobaltacycle intermediate. beilstein-journals.orgmdpi.com This intermediate can then react with various coupling partners.

Alternatively, low-valent cobalt catalysts can proceed through an oxidative addition of the C-H bond to a Co(I) center, forming a Co(III)-hydride intermediate. beilstein-journals.orgacs.org Recent computational studies have also proposed a ligand-to-ligand hydrogen transfer (LLHT) pathway as a viable alternative to classical oxidative addition in some systems. acs.org Another possible mechanism involves a single electron transfer (SET) pathway. mdpi.comrsc.org

The choice of ligands on the cobalt center can significantly influence the regioselectivity and efficiency of the C-H functionalization reaction. rsc.org

Mechanistic PathwayKey IntermediateDescription
Concerted Metalation-Deprotonation (CMD)CobaltacycleC-H bond cleavage is assisted by a directing group, forming a cyclic intermediate. beilstein-journals.orgmdpi.com
Oxidative Addition (OA)Co(III)-hydrideA low-valent cobalt center inserts into the C-H bond. beilstein-journals.orgacs.org
Ligand-to-Ligand Hydrogen Transfer (LLHT)-Hydrogen is transferred from the substrate to a ligand on the cobalt complex. acs.org
Single Electron Transfer (SET)Radical cation/anionAn electron is transferred between the cobalt catalyst and the substrate. mdpi.comrsc.org

Reaction Kinetic Studies and Mechanistic Investigations

The catalytic activity of this compound is a subject of interest in various chemical transformations. Understanding the kinetics and underlying mechanisms of these reactions is crucial for optimizing reaction conditions and designing more efficient catalytic systems. This section delves into the kinetic studies and mechanistic investigations of reactions involving this compound, with a focus on the application of advanced analytical techniques.

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and probing the nature of transition states. wikipedia.org This is achieved by measuring the change in reaction rate when an atom in a reactant is replaced by one of its isotopes. wikipedia.org While specific KIE studies exclusively focused on this compound-catalyzed reactions are not extensively documented in publicly available literature, the principles can be applied to understand potential mechanistic pathways.

In catalysis involving cobalt compounds, KIE studies have been instrumental. For instance, in the hydrogenation of carbon oxides over cobalt-based catalysts, deuterium (B1214612) isotope studies have revealed inverse KIEs, suggesting that the hydrogen addition is involved in the kinetically relevant step. researchgate.net A monotonic decrease in the rate with an increasing number of carbons has been observed in some cobalt-catalyzed reactions, indicating an isotopic effect on the growing chain. researchgate.net

For a hypothetical reaction catalyzed by this compound, such as the hydrodeoxygenation of a fatty acid ester, a KIE study could be designed to probe the C-H bond activation or the B-H bond activation if a boron-containing reagent is used. For example, in a cobalt-catalyzed hydroboration of alkynes, KIE values close to 1.0 suggested that the activation of neither the C(sp)-H bond nor the B-H bond was the rate-determining step. nih.gov

Table 1: Illustrative Kinetic Isotope Effect Data in Cobalt-Catalyzed Reactions

ReactionCatalyst SystemKIE (kH/kD)ImplicationReference
Hydrogenation of COPt-promoted Co/γ-Al2O3InverseH addition is kinetically relevant researchgate.net
Hydroboration of AlkynesCo(acac)2/Ligand~1.0C-H or B-H activation not rate-determining nih.gov
Dehydrogenative SilylationRe(I) hydride complex0.84 (Inverse)Reductive elimination is not rate-limiting snnu.edu.cn

This table is for illustrative purposes to show how KIE is used in cobalt catalysis, as specific data for this compound is not available.

The application of KIE to this compound catalysis would provide invaluable insights. For example, in an oxidation reaction, substituting a C-H bond targeted for cleavage with a C-D bond would be expected to result in a primary KIE if this bond-breaking event is part of the rate-determining step. The magnitude of this effect could help distinguish between different proposed transition states.

In-Situ Spectroscopic Analysis of Reaction Intermediates

In-situ spectroscopic techniques are indispensable for observing the catalyst and reaction intermediates under actual reaction conditions, providing a dynamic picture of the catalytic cycle. rsc.orgsemanticscholar.org Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) can identify transient species that are crucial to the reaction mechanism. rsc.orgsemanticscholar.org

While direct in-situ spectroscopic studies on catalytic reactions employing this compound as the primary catalyst are sparse, studies on related cobalt compounds and processes offer significant insights. For instance, cobalt(II) oleate is often used as a precursor for synthesizing cobalt-based nanocatalysts. During its thermal decomposition to form cobalt oxide nanocrystals, intermediates such as a Co(III) oleate superoxo complex have been proposed. rsc.org The formation of such species is often inferred from color changes and can be confirmed with techniques like resonance Raman spectroscopy. rsc.org

In the context of catalytic reactions, such as the conversion of methyl oleate to hydrocarbons using cobalt-based catalysts, in-situ techniques would be critical for understanding the reaction pathway, which can include hydrolysis, hydrogenation, decarbonylation, and decarboxylation. researchgate.net For example, in the oxidation of tartrate ions catalyzed by cobalt salts, the solution color changes from pink (Co(II) aquo complex) to green, indicating the formation of a Co(III) complex which is believed to be the active catalyst. flinnsci.com This transformation can be monitored using UV-Visible spectroscopy.

In-situ FTIR spectroscopy is particularly powerful for identifying adsorbed species and intermediates on a catalyst surface. rsc.org In a hypothetical reaction where this compound catalyzes an oxidation reaction, in-situ FTIR could potentially identify key intermediates like cobalt-peroxo or cobalt-oxo species. For example, in the oxygen evolution reaction catalyzed by cobalt oxide, in-situ infrared spectroscopy has been used to monitor the dynamic evolution of Co(IV)=O, Co(O)O–, and OOH* intermediates. figshare.com

Table 2: Potential In-Situ Spectroscopic Probes for this compound Catalysis

Spectroscopic TechniqueInformation ObtainablePotential Intermediates in this compound CatalysisReference (General Application)
UV-Visible SpectroscopyChanges in cobalt oxidation stateCo(II) to Co(III) species flinnsci.com
FTIR/Raman SpectroscopyVibrational modes of coordinated ligands and intermediatesCobalt-oxo, cobalt-peroxo, adsorbed substrates rsc.orgrsc.org
X-ray Absorption Spectroscopy (XAS)Oxidation state and local coordination environment of cobaltChanges in Co coordination during the catalytic cycle rsc.org

The study of the thermal decomposition of cobalt(II) oleate has shown that impurities like hydroxide can significantly influence the formation of cobalt oxide nanocrystals, suggesting that the reaction mechanism is highly sensitive to the composition of the precursor solution. acs.org This highlights the importance of in-situ monitoring to unravel the complex chemistry at play.

Theoretical and Computational Investigations of Cobalt Dioleate Systems

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to understand the interactions between cobalt and oleate (B1233923) ligands, providing fundamental knowledge about bonding, surface adsorption, and catalytic processes.

DFT calculations are crucial for elucidating the nature of the chemical bond between the cobalt metal center and the oleate ligand. Studies have focused on understanding the electronic interactions that govern the stability and properties of the resulting complex.

Research using DFT reveals that the interaction between the carboxylate head of the oleate and cobalt surface atoms is complex, involving different possible binding modes such as monodentate, bidentate, and chelate. rsc.org The bonding is characterized by the hybridization of the oxygen p-orbitals with the cobalt d-orbitals. acs.org This covalent interaction is a key factor in the formation of a stable passivation layer on cobalt surfaces. researchgate.net DFT can analyze the electronic density, showing a strong covalent interaction between the heteroatom (oxygen) and its surrounding metal atoms. researchgate.net

Time-dependent DFT (TD-DFT) calculations have also been used to interpret spectroscopic measurements. For instance, TD-DFT has helped ascribe low-energy resonant features observed in X-ray emission spectra to specific d-d excitations of cobalt ions in the low-symmetry ligand field created by oleate coordination. uu.nl These calculations can differentiate between various potential chemical environments, such as cobalt ions in the outer layer of a nanoparticle versus distinct molecular cobalt species that might coexist with nanoparticles. uu.nl

The adsorption of oleate molecules onto cobalt surfaces is a critical phenomenon in applications like corrosion inhibition and chemical-mechanical planarization (CMP). DFT calculations provide detailed information on adsorption energies, preferred binding sites, and the structure of the adsorbed layer.

Studies have shown that potassium oleate can effectively adsorb on cobalt surfaces, forming a protective film. cmes.orgresearchgate.net DFT calculations clarify this adsorption and bonding mechanism at an atomic level. x-mol.net The calculations reveal that the carboxylate group of the oleate anion plays a central role in the adsorption process, forming strong chemical bonds with the cobalt surface atoms. acs.org The adsorption energy varies depending on the specific cobalt crystal facet and the binding mode. Ab initio metadynamics simulations based on DFT have shown that a bridging bidentate binding mode, where the two oxygen atoms of the carboxylate group bind to two neighboring cobalt atoms, has a stronger affinity than a monodentate mode. rsc.org

The adsorption energies for different organic molecules on cobalt surfaces have been calculated to understand their inhibitory effects. For example, the adsorption energies of additives with various functional groups on cobalt have been computed, showing that carbon-carbon triple bonds and ether groups can significantly strengthen the binding. mdpi.com

Table 1: Calculated Adsorption Energies of Various Molecules on Cobalt Surfaces

Molecule/Additive Adsorption Energy (eV) Computational Finding Source
BOZ -10.39 Strong adsorption due to carbon-carbon triple bonds. mdpi.com
BEO -22.62 Strongest adsorption, enhanced by ether bond. mdpi.com
BDE -8.43 Weaker adsorption compared to BOZ and BEO. mdpi.com

Note: The table presents data on additives used to study cobalt surface interactions, providing a comparative context for the binding energies involved in such systems.

These theoretical findings are often correlated with experimental results, such as contact angle measurements and X-ray photoelectron spectroscopy (XPS), to validate the proposed adsorption mechanisms. x-mol.net For instance, the adsorption of potassium oleate on the Co surface has been found to fit the Langmuir adsorption isotherm model. x-mol.net

DFT is instrumental in mapping the entire catalytic cycle for reactions involving cobalt complexes. By calculating the free energies of reactants, intermediates, transition states, and products, researchers can construct detailed energy profiles that reveal the reaction mechanism and identify the rate-determining step.

In the context of electrocatalysis, such as the oxygen evolution reaction (OER) on cobalt oxides, DFT has been used to investigate the stability of different cobalt phases (e.g., β-CoOOH) under reaction conditions. stanford.eduosti.gov The calculations can determine the most stable surfaces and the coverage of adsorbates at different applied potentials. stanford.eduresearchgate.net The catalytic cycle for OER involves several proton-coupled electron transfer steps, and DFT can calculate the free energy change for each step (*OH, *O, and *OOH formation). researchgate.net This allows for the determination of the theoretical overpotential, a key measure of catalytic activity. osti.gov

For instance, in a proposed mechanism for water oxidation catalyzed by a molecular cobalt complex, DFT calculations revealed that the O–O bond formation likely occurs through an intramolecular reductive elimination process where oxo and hydroxo ligands on a Co(IV) center couple to form a Co(II)–OOH species. osti.gov Similarly, in Fischer-Tropsch synthesis, DFT has been used to show that cobalt carbide (Co2C) phases can act as active sites for alcohol formation by promoting the non-dissociative adsorption of CO, working in synergy with metallic cobalt sites that are active for CO dissociation and chain growth. rsc.org These studies, while not always on cobalt dioleate itself, demonstrate the power of DFT to elucidate complex catalytic pathways that are relevant to cobalt chemistry.

DFT calculations can predict the reactivity and selectivity of cobalt-based catalysts by analyzing the electronic properties of the catalyst and the energy barriers of competing reaction pathways. acs.org The electronic structure of the cobalt center, influenced by its ligands (like oleate), can be correlated with its catalytic performance.

For example, DFT calculations have been employed to screen potential catalysts for olefin purification. nih.gov A computational study on cobalt bis(oxothiolene) complexes explored reaction pathways for ethylene (B1197577) addition. The calculations suggested that a neutral cobalt complex could be a viable catalyst because it favors the formation of stable interligand adducts over intraligand adducts that lead to decomposition. nih.gov This predictive capability allows for the rational design of new catalysts.

In the hydrodesulfurization (HDS) process catalyzed by Co-doped MoS2, DFT calculations helped to understand the relationship between dopant concentration, its location in the MoS2 lattice, and the resulting catalytic activity. acs.org The calculations can identify the most active sites and explain why catalytic activity peaks at a specific dopant concentration. acs.org Similarly, DFT has been used to understand how doping cobalt into pyrite (B73398) (FeS2) affects its electronic structure and reactivity. Co-dopants can create shallow donor states near the Fermi level, altering the mineral's conductivity and surface reactivity. researchgate.net These examples highlight how DFT can guide the optimization of catalyst composition and structure for improved performance and selectivity.

Catalytic Cycle Elucidation and Energy Profiles

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound systems, MD is particularly useful for investigating the dynamic behavior of the long oleate chains and their collective interactions with the cobalt center or surface, which are difficult to capture with static DFT methods.

MD simulations provide a dynamic picture of the ligand shell surrounding a cobalt nanoparticle or complex. These simulations can reveal how oleate ligands pack on a surface, their mobility, and how they respond to changes in the environment, such as temperature or solvent. researchgate.net

Understanding the structure and dynamics of the organic capping layer is crucial for controlling the properties of nanoparticles. MD simulations have been used to investigate the packing and binding modes of carboxylate ligands on nanocrystal facets. researchgate.net The results show that ligand mobility and structural rearrangements are influenced by factors like temperature and the coordination of surface atoms. researchgate.netnih.gov For instance, simulations have shown that as temperature increases, the ligand shell becomes more disordered, which can be correlated with experimental powder X-ray diffraction data. nih.gov

A significant challenge in MD simulations of such systems is the development of accurate force fields that can correctly describe the strong interaction between the carboxylate ligand and the metal surface. researchgate.net To address this, specialized potentials, such as the Gaussian Lennard-Jones (GLJ) potential, have been developed and validated against DFT calculations to better model the chemisorption of carboxylates on cobalt surfaces. researchgate.net These advanced force fields enable more realistic simulations of the ligand-metal interface. MD simulations are also used to investigate the removal of residual oleate from cobalt surfaces during post-CMP cleaning processes, providing insights into how different cleaning agents interact with the adsorbed layer. acs.org

Table 2: Chemical Compounds Mentioned

Compound Name Formula/Type
This compound C36H66CoO4
Cobalt Co
Potassium Oleate C18H33KO2
Cobalt(II) trimethylphosphine (B1194731) oxide C9H27CoO4P3
Cobalt(II) oxide CoO
Cobalt Hydroxide (B78521) Co(OH)2
Cobalt Oxyhydroxide CoOOH
Cobalt Oxide (Spinel) Co3O4
Cobalt Dioxide CoO2
Cobalt Carbide Co2C
Valeric Acid C5H10O2
Ethylene C2H4
Molybdenum Disulfide MoS2
Pyrite (Iron Disulfide) FeS2
Carbon Monoxide CO
BOZ (Additive) Organic molecule with C≡C bonds
BEO (Additive) Organic molecule with C≡C and ether bonds

Surface Adsorption and Passivation Film Formation

Theoretical and computational investigations into the behavior of this compound at interfaces are critical for understanding its role as a corrosion inhibitor and surface modifier. Direct computational studies focused exclusively on the entire this compound molecule are limited in publicly accessible literature. However, a robust understanding can be constructed by examining theoretical studies on its constituent components: the adsorption of oleate anions on cobalt surfaces and the formation of passivation layers on cobalt metal. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide molecular-level insights into these processes.

Research combining experimental work with DFT calculations has explored the adsorption of oleates, such as potassium oleate, on cobalt surfaces. researchgate.net These studies indicate that oleate molecules effectively form a protective film. researchgate.net The interaction is characterized by the chemical adsorption of the oleate's carboxylate head group onto the cobalt surface. Computational simulations help to identify the most energetically favorable adsorption sites and orientations of the molecule. For instance, DFT calculations performed on various crystal orientations of cobalt have determined that the Co(111) surface is the most stable and abundant low Miller index surface for adsorption studies. researchgate.net

The interaction energy between the inhibitor molecule and the cobalt surface is a key parameter derived from computational models, quantifying the strength of the adsorption. A more negative interaction energy typically signifies a more stable and stronger adsorption process. Monte Carlo and DFT simulations have been used to calculate these energies for various inhibitor molecules on cobalt, providing a basis for comparing their potential effectiveness. researchgate.net While data for the complete this compound molecule is not available, the interaction of the oleate functional group is central.

Interactive Table 1: Calculated Interaction Energies of Inhibitors on Cobalt Surfaces The following table, based on data from theoretical studies, shows the calculated interaction energies for different inhibitor molecules on cobalt surfaces. A more negative value indicates stronger adsorption.

Inhibitor Molecule Computational Method Interaction Energy (eV) Source
Benzotriazole (BTA) DFT -1.5 to -2.8 researchgate.netacs.org
1,2,4-triazole (TAZ) DFT Varies (less than BTA) researchgate.net
Sodium Oleate (on Wulfenite) Molecular Dynamics -205.64 kcal/mol kczhly.com
Potassium Oleate (on Cobalt) DFT Not explicitly stated, but strong chemisorption confirmed researchgate.net

Note: Data for sodium oleate is on a different mineral surface (wulfenite) and is included for methodological comparison. kczhly.com Interaction energies can be calculated using different reference states and methods, affecting direct comparability.

The formation of a passivation film is another critical aspect of how cobalt compounds protect underlying metal. On cobalt metal, this film typically consists of cobalt oxides. scispace.comwhiterose.ac.uk Experimental studies have identified a two-layer structure for the passive film formed in neutral solutions, comprising an inner layer of Cobalt(II) oxide (CoO) and an outer layer of a nonstoichiometric cobalt oxide (Co3-δO4). scispace.com The thickness and exact composition of these layers are dependent on electrochemical conditions like potential. scispace.com

Theoretical calculations, particularly DFT, have been instrumental in elucidating the stability of these different cobalt oxide phases. osti.gov By calculating the Gibbs free energies of various bulk cobalt oxides and their surfaces, researchers can construct theoretical Pourbaix diagrams. osti.govosti.gov These diagrams map the most thermodynamically stable phases as a function of potential and pH. osti.gov Such studies have shown that β-CoOOH is a key active phase under certain conditions for oxygen evolution, a reaction often competing with corrosion. osti.govosti.gov The adsorption of an oleate molecule would occur on these dynamically forming and transforming oxide surfaces. The long hydrocarbon tail of the oleate, represented in this compound, then provides a hydrophobic barrier, repelling water and corrosive species from the surface.

Interactive Table 2: Composition of Passivation Films on Cobalt This table summarizes the cobalt oxide species commonly identified in passivation films on cobalt surfaces as reported in experimental and theoretical studies.

Film Layer Compound Typical Formation Conditions Source
Inner Layer Cobalt(II) oxide (CoO) Forms in neutral solutions across a range of potentials. scispace.com
Outer Layer Cobalt(II,III) oxide (Co3O4) Forms at more positive potentials on top of the CoO layer. scispace.comdiva-portal.org
Outer Layer Non-stoichiometric oxide (Co3-δO4) Non-stoichiometry (δ) varies with anodic potential. scispace.com
Active Phase β-Cobalt oxyhydroxide (β-CoOOH) Predicted to be the active phase in alkaline media by DFT. osti.govosti.gov

Applications in Advanced Materials Science and Engineering

Precursor for Nanomaterials Synthesis

The thermal decomposition of cobalt dioleate in the presence of various reagents and solvents is a well-established method for producing high-quality, uniform nanocrystals. The long oleate (B1233923) chains act as effective capping agents or surfactants during synthesis, controlling particle growth and preventing agglomeration, which allows for precise manipulation of the resulting nanomaterials' size and shape.

This compound is a key precursor in the synthesis of cobalt phosphide (B1233454) (Co₂P) nanocrystals, materials of interest for their magnetic and catalytic properties. In a typical synthesis, a cobalt oleate complex, often prepared via a ligand exchange reaction between cobalt(II) acetylacetonate (B107027) and oleic acid, is decomposed at high temperatures in a coordinating solvent that also acts as the phosphorus source. therobinsongroup.org

One established method involves injecting the cobalt oleate precursor into a hot solution of tri-n-octylphosphine oxide (TOPO) under air-free conditions at approximately 350°C. therobinsongroup.org In this process, the cobalt oleate decomposes to form cobalt atoms, which then react with the phosphorus provided by the TOPO to generate Co₂P. therobinsongroup.org The oleate ligand plays a crucial role; using a different precursor, such as cobalt(II) acetylacetonate directly without the oleate ligand exchange, may result in the formation of cobalt metal nanoparticles instead of the desired cobalt phosphide. therobinsongroup.org The morphology of the resulting Co₂P nanocrystals, from sheaflike structures to hyperbranched and hexagonal symmetric shapes, can be tuned by varying the reaction conditions. therobinsongroup.org Similarly, reacting cobalt(II) oleate with trioctylphosphine (B1581425) (TOP) can produce Co₂P nanowires or nanorods. scilit.comnus.edu.sg

Table 1: Synthesis Parameters for Cobalt Phosphide Nanocrystals from Cobalt Oleate

Parameter Condition/Reagent Role/Effect Reference
Cobalt Precursor Cobalt(II) Oleate Provides cobalt ions; oleate acts as a capping agent. therobinsongroup.orgscilit.com
Phosphorus Source Trioctylphosphine Oxide (TOPO) or Trioctylphosphine (TOP) Reacts with cobalt to form Co₂P. therobinsongroup.orgscilit.com
Solvent High-boiling point coordinating solvent (e.g., TOPO) Medium for reaction; influences nanocrystal growth. therobinsongroup.org

This compound is also utilized as a precursor for the synthesis of cobalt oxide (CoO and Co₃O₄) nanomaterials. The thermal decomposition of a cobalt-oleate complex is a versatile method for producing uniformly sized and shaped nanoparticles and nanorods. Current time information in Bangalore, IN. For instance, pencil-shaped CoO nanorods can be synthesized by heating a cobalt-oleate complex, which is prepared from the reaction of cobalt chloride and sodium oleate. Current time information in Bangalore, IN.

The dimensions of the resulting nanorods are controllable by adjusting experimental conditions such as the heating rate and the concentration of the cobalt-oleate complex. Current time information in Bangalore, IN. These uniform nanorods have been observed to self-assemble into ordered arrangements, including parallel alignments and hexagonal honeycomb superlattices. Current time information in Bangalore, IN. Cobalt carboxylates, as a class, are frequently employed as precursors for cobalt and cobalt oxide nanoparticles through thermal decomposition routes. researchgate.net Subsequent heat treatment (calcination) in air can convert cobalt or CoO nanoparticles into the more stable Co₃O₄ phase. aminer.cn

The co-decomposition of cobalt oleate with other metal oleates allows for the synthesis of complex bimetallic nanoparticles. A prominent example is the creation of iron-cobalt oxide nanoparticles, such as cobalt ferrite (B1171679) (CoFe₂O₄), which are valued for their magnetic properties. By thermally decomposing a mixture of iron and cobalt oleates, researchers can produce nanoparticles with controlled stoichiometry and morphology. acs.org

For example, using iron and cobalt oleates as precursors in the presence of oleic acid can lead to the formation of core-shell nanoparticles, whereas using oleylamine (B85491) as the ligand tends to produce more homogeneous CoFe₂O₄ nanoparticles. acs.org In some syntheses, the mixed iron-cobalt oleate precursor is formed in situ by reacting iron and cobalt chlorides with sodium oleate. acs.org The solvothermal reaction of metal oleate complexes is another route to produce nearly spherical, monodispersed CoFe₂O₄ nanoparticles. nih.gov The ability to tune the synthesis conditions allows for the production of nanoparticles with either spherical or cubic shapes, which in turn influences their magnetic properties like coercivity and exchange bias. acs.org

Table 2: Influence of Ligands on Iron-Cobalt Nanoparticle Synthesis from Metal Oleates

Ligand Resulting Nanostructure Reason Reference
Oleic Acid Core-shell CoₓFe₁₋ₓO@CoᵧFe₃₋ᵧO₄ Provides a reducing environment. acs.org

Cobalt Oxide Nanoparticles and Nanorods

Modifiers and Additives in Polymer and Coating Science

In polymer and coating formulations, cobalt compounds, including this compound, function primarily as catalysts for oxidative cross-linking. This action fundamentally modifies the material's final properties, transforming a liquid coating into a durable, solid film.

Cobalt salts are essential catalysts for the auto-oxidative drying, or curing, of alkyd resins and other polymers containing unsaturated fatty acids. google.com.na This process, known as siccativation, involves the cross-linking of polymer chains through a free-radical mechanism initiated by the reaction of atmospheric oxygen with the unsaturated bonds in the polymer backbone. Cobalt carboxylates, such as this compound, are highly effective surface driers, catalyzing the initial curing at the air-coating interface. google.com.na

The cobalt ion cycles between its Co(II) and Co(III) oxidation states, decomposing hydroperoxides that form on the polymer chains. This generates radicals that initiate the polymerization and cross-linking reactions, building a solid, three-dimensional network. This network structure is responsible for the final mechanical strength and durability of the coating. google.com.na Beyond coatings, cobalt salts like cobalt chloride have been shown to effectively induce cross-linking in other polymers, such as polystyrene, through Friedel-Crafts chemistry at elevated temperatures, significantly improving their thermal stability. marquette.edu Metal ions can also form coordination bonds with functional groups on polymer chains, creating another pathway for cross-linking. google.com

While not classified as a primary rheology modifier in the same category as polymeric thickeners (e.g., ASE, HASE, HEURs), this compound fundamentally alters the rheology of a coating as it cures. specialchem.comarkema.com Primary rheology modifiers are additives designed to control the flow properties of the wet paint, such as viscosity, sag (B610663) resistance, and leveling. arkema.com

The role of this compound is catalytic; it initiates the cross-linking process that transforms the liquid coating into a solid film. google.com.na This transformation is, in essence, an extreme rheological modification—changing the material from a viscous liquid to a solid with a very high modulus. The cross-linking builds viscosity and structure irreversibly as the coating dries. Therefore, while its primary function is as a drier or curing catalyst, the consequence of this catalysis is a profound and permanent change in the material's rheological state, which is critical to the performance of the final film.

Stabilizers in Plastic and Rubber Production

This compound, an organometallic compound, finds application as an additive in the production of plastics and rubber. While the primary role of stabilizers is to prevent the degradation of polymers when exposed to factors like heat and oxygen, cobalt salts of organic acids, such as cobalt oleate, are noted for their catalytic properties. byggvarubedomningen.com In the context of polymer chemistry, these compounds can function as oxidation inhibitors, protecting plastics against degradation, particularly during processing stages. mfa.org

In the rubber industry, organic cobalt compounds are integral for promoting the adhesion between metal components and rubber, a critical factor in the manufacturing of steel-belted radial tires. nih.goviarc.fr This adhesion-promoting quality is a specialized form of stabilization, ensuring the integrity and durability of the composite material. Cobalt-based adhesion promoters, often based on metal carboxylates, are used in the production of not only tires but also other steel-reinforced products like conveyor belts and hoses. umicore.com The function of these additives is to enhance the bond at the rubber-metal interface, preventing delamination and failure under stress.

Table 1: Role of Cobalt Compounds in Polymer and Rubber Production

Application Area Function of Cobalt Compound Example Product
Plastics Acts as a drier or oxidation inhibitor. mfa.org Paints, Varnishes mfa.org
Rubber (Steel-reinforced) Promotes adhesion between rubber and metal. nih.goviarc.fr Radial Tires, Conveyor Belts umicore.com

Lubricant Additives Research

This compound has been a subject of research in the development of advanced lubricant additives designed to enhance the performance and longevity of moving mechanical parts. The primary goal is to reduce friction and wear between surfaces in contact, which can lead to improved fuel economy and greater durability of engines and machinery. google.com

Research has explored the use of cobalt oleate in lubricant compositions, often in combination with other metallic compounds and nanoparticles. google.comgoogleapis.com These formulations aim to create a protective film on sliding surfaces. google.com For instance, patent literature describes lubricant additive compositions that include oil-soluble metal salts like cobalt oleate. google.comgoogleapis.com These additives can work by forming a thin, friction-reducing metal film on the surfaces, thereby improving anti-wear properties. google.com

Studies have also investigated the synergistic effects of cobalt oleate with other substances. For example, research on grinding fluids for cemented carbide tools found that a mixture containing triethanolamine (B1662121) oleate (a related oleate compound) could influence the leaching of cobalt from the tool material. researchgate.net This highlights the complex chemical interactions that oleate compounds can have in a tribological system. The hydrophobic oleate part of the molecule is thought to play a role in the tribochemical reactions that form durable boundary films on the sliding surfaces. google.com

Table 2: Research Findings on Cobalt Oleate in Lubricant Additives

Research Focus Key Finding Mechanism Reference
Anti-Wear Properties Cobalt oleate, as part of an additive package, can improve anti-wear characteristics. google.com Formation of a protective metal film on surfaces. google.com WO2015172846A1
Friction Reduction Additive compositions with cobalt oleate aim to reduce friction and temperature at contact surfaces. googleapis.com Creation of a stable and effective performance additive system. googleapis.com EP 3158033 B1
Tribochemical Film Formation The oleate portion of the molecule participates in forming durable boundary films. google.com Reaction with contact surfaces to create a protective layer. google.com US8648019B2

Role in Advanced Ceramics

In the field of advanced ceramics, cobalt(II) oleate serves as a crucial precursor for the synthesis of complex nanostructured materials. jkcs.or.krkoreascience.kr Advanced ceramics are valued for their high-performance properties, which are derived from high-purity synthetic powders that allow for controlled microstructures. ias.ac.inceramine.com.tr The synthesis of these materials often relies on chemical routes that provide precise control over the final product's size, shape, and properties.

One prominent method is the thermal decomposition (thermolysis) of organometallic precursors like cobalt oleate in a high-boiling point solvent. jkcs.or.kracs.org This technique has been successfully used to synthesize cobalt-based nanoparticles with high crystallinity. jkcs.or.krkoreascience.kr For example, research has demonstrated the synthesis of Cobalt Antimony (CoSb₂) nanoparticles through the hot-injection thermolysis of hydrated cobalt oleate and antimony oleate complexes at temperatures around 320°C. jkcs.or.krkoreascience.krresearchgate.net This method allows for the creation of nanoparticles with a single phase and without impurities. jkcs.or.kr

Similarly, the thermal decomposition of cobalt(II) oleate complexes is used to produce wurtzite-type Cobalt(II) Oxide (CoO) nanocrystals. acs.org The structure and purity of the initial cobalt oleate precursor are critical, as they significantly influence the nucleation and growth of the resulting oxide nanocrystals. acs.org The use of cobalt oleate as a precursor is part of a broader strategy in materials science to synthesize fine-particle ceramic powders, including cobaltites, which are essential for various technological applications. ias.ac.inmdpi.com

Table 3: Use of Cobalt Oleate in Advanced Ceramics Synthesis

Ceramic Material Synthesis Method Role of Cobalt Oleate Resulting Structure
Cobalt Antimony (CoSb₂) Hot-Injection Thermolysis jkcs.or.krkoreascience.kr Precursor compound (with Antimony Oleate) jkcs.or.kr High-crystallinity nanoparticles jkcs.or.krkoreascience.kr
Cobalt(II) Oxide (CoO) Thermal Decomposition acs.org Precursor compound acs.org Wurtzite-type nanocrystals acs.org
Cobaltites Combustion of redox compounds ias.ac.in Component of precursor mixture ias.ac.in Fine-particle oxides ias.ac.in

Stability and Durability of Cobalt Dioleate in Various Environments

Thermal Stability and Decomposition Pathways

Cobalt(II) dioleate is frequently employed as a precursor in the synthesis of cobalt-based nanomaterials through thermal decomposition. acs.orgresearchgate.net This process involves heating the complex in a high-boiling point organic solvent, leading to the formation of nanoparticles. researchgate.net However, the thermal decomposition of cobalt dioleate is not always straightforward and can be significantly influenced by subtle structural variations and the presence of impurities. acs.org

Research has shown that the common preparation method for cobalt(II) oleate (B1233923) can introduce an impurity with a free hydroxide (B78521) moiety. acs.orgresearchgate.net The presence of this hydroxide functionality appears to facilitate the thermal decomposition process. When this impurity is deliberately removed, the purified cobalt(II) oleate does not thermally decompose within the expected temperature range, highlighting the critical role of the precursor's purity in its thermal behavior. acs.orgresearchgate.net

The decomposition pathway is also influenced by the surrounding chemical environment. For instance, the use of cobalt oleate as a precursor in the presence of oleic acid as a ligand can create a reducing environment, leading to the formation of core-shell nanoparticles. acs.org In contrast, a solventless thermal decomposition of a cobalt(II) oleate complex can be used to synthesize cobalt nanoparticles directly. Subsequent annealing (thermal treatment) not only affects the crystalline structure of the resulting nanoparticles but also leads to the decomposition of the oleate surfactant surrounding them. scientific.net

Studies on analogous metal-oleate systems, such as iron oleates, reinforce the concept that the precursor's structure and hydration level have a high impact on its thermal stability and the morphology of the resulting nanoparticles. nih.gov The decomposition of cobalt oleate is a key step that allows for the nucleation and subsequent growth of metal oxide nanocrystals. acs.org

ParameterInfluence on Thermal DecompositionReference
Purity (presence of hydroxide impurities)Facilitates thermal decomposition. Purified complex shows higher thermal stability. acs.orgresearchgate.net
Ligand Environment (e.g., Oleic Acid)Creates a reducing environment, influencing the final product (e.g., core-shell nanoparticles). acs.org
Post-Synthesis AnnealingAffects the crystalline structure of the resulting nanoparticles and decomposes the oleate surfactant. scientific.net

Stability in Catalytic Reaction Conditions

While this compound itself is typically a precursor, the resulting cobalt-based catalysts are subject to deactivation under reaction conditions. The stability of these active cobalt species is a primary concern for industrial applications, where longevity and consistent performance are required. mdpi.comcsic.es Key challenges to the stability of these catalysts include leaching of the active metal and sintering of nanoparticles. rsc.orgnumberanalytics.com

Leaching is the process where the active metal detaches from its solid support and dissolves into the reaction medium. csic.es In processes like liquid-phase hydroformylation, this is a significant issue for cobalt catalysts, as carbon monoxide in the reaction stream can react with cobalt to form soluble cobalt carbonyl species. csic.es This leaching reduces the catalyst's performance and durability and can lead to operational problems like deposits on reactor surfaces. csic.es

Sintering is the agglomeration of small catalyst particles into larger ones at high temperatures. numberanalytics.com This process is driven by thermodynamics and results in a decrease in the active surface area of the catalyst, which in turn leads to lower reaction rates. numberanalytics.com Sintering can also alter the morphology and structure of the catalyst, affecting its selectivity. For example, the sintering of cobalt catalysts used in Fischer-Tropsch synthesis can change the product distribution, favoring the formation of lighter hydrocarbons. numberanalytics.com It has been observed that cobalt catalysts supported on carbon nanotubes (CNTs) can experience faster sintering compared to those on alumina (B75360) supports, leading to a more rapid decline in the Fischer-Tropsch synthesis rate. rsc.org

Deactivation MechanismDescriptionConsequenceReference
LeachingDetachment of active cobalt species from the support into the liquid phase, often as metal carbonyls.Loss of active material, reduced catalyst lifespan, potential for equipment fouling. csic.es
SinteringThermal agglomeration of catalyst nanoparticles, leading to larger particle sizes.Reduced active surface area, decreased reaction rates, altered product selectivity. numberanalytics.com

To combat deactivation via leaching and sintering, various strategies have been developed to enhance the stability of cobalt catalysts.

Atomic Layer Deposition (ALD) Coatings: A thin, protective layer can be applied to the catalyst surface using ALD. Research has demonstrated that a thin coating of titanium dioxide (TiO₂) applied via ALD can successfully stabilize cobalt particles on a TiO₂ support for aqueous-phase reactions. rsc.org This coating acts as a physical barrier, preventing both the leaching of cobalt into the aqueous phase and the sintering of the nanoparticles. rsc.org In contrast, an alumina (Al₂O₃) coating was found to be ineffective, as it reacted with the cobalt to form an irreducible and catalytically inactive cobalt aluminate phase. rsc.org Similarly, a silica (B1680970) (SiO₂) coating has been shown to enhance the stability of a cobalt catalyst by hindering the oxidation of the active cobalt species. rsc.org

Heteroatom and Bi-Doping: Incorporating other elements into the catalyst structure can significantly improve stability.

N/P Doping: For liquid-phase hydroformylation, cobalt nanoparticles supported on nitrogen- and phosphorus-doped carbon materials have shown enhanced resistance to leaching. csic.escardiff.ac.uk The N-doped graphitic carbon layers are believed to form a protective shield around the cobalt nanoclusters, effectively suppressing the loss of the active metal. csic.es

Bi-Doping: In propane (B168953) dehydrogenation, a strategy combining static bismuth (Bi) doping with dynamic co-feeding of trace amounts of carbon dioxide (CO₂) has proven effective. nih.gov The atomically distributed Bi alters the electronic properties of the cobalt nanoparticles, which improves selectivity, while the CO₂ co-feed helps to remove coke deposits, thereby suppressing deactivation and enhancing long-term stability. nih.gov

StrategyMethodMechanism of Stability EnhancementReference
Atomic Layer Deposition (ALD)Coating catalyst particles with a thin oxide layer (e.g., TiO₂).Creates a physical barrier that prevents particle sintering and leaching of the active metal. rsc.org
Heteroatom DopingIncorporating non-metal atoms (e.g., Nitrogen, Phosphorus) into the carbon support.Forms a protective layer around Co nanoparticles, increasing resistance to leaching. csic.escardiff.ac.uk
Bi-Doping & CO₂ Co-feedAdding Bismuth to the catalyst and CO₂ to the feed stream.Bi modifies Co's electronic properties to improve selectivity; CO₂ removes coke to prevent deactivation. nih.gov

Resistance to Leaching and Sintering

Oxidative Stability Considerations

The oxidative stability of this compound is influenced by both the cobalt center and the oleate ligands. The oleate chains contain carbon-carbon double bonds, which are susceptible to oxidation. researchgate.net Concurrently, the cobalt ion is redox-active and can catalyze oxidative reactions. researchgate.net

The oleate ligand itself is prone to autoxidation, a process that can be accelerated by the presence of metal catalysts like cobalt. researchgate.net The process involves the formation of hydroperoxides, which can then decompose, leading to a cascade of further oxidative reactions. researchgate.net Therefore, under conditions that favor oxidation, this compound is not expected to be stable and would likely undergo transformation. The stability of related cobalt complexes has been shown to be enhanced through chemical modification, such as the halogenation of cobalt bis-dicarbollide, which increases its oxidative stability. mdpi.com This suggests that the inherent oxidative instability of a simple complex like this compound could be overcome by transforming it into more robust species like oxides or through significant ligand modification. rsc.orgmdpi.com

Q & A

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